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Compound of Interest

Compound Name: N6-Propionyl-L-lysine

Cat. No.: B170580 Get Quote

Technical Support Center: N6-Propionyl-L-lysine
Analysis
Welcome to the technical support center for the analysis of N6-Propionyl-L-lysine. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance on distinguishing N6-Propionyl-L-lysine from other lysine acylations.

Frequently Asked Questions (FAQs)
Q1: What is N6-Propionyl-L-lysine and how does it differ chemically from other common

lysine acylations?

N6-Propionyl-L-lysine is a post-translational modification (PTM) where a propionyl group

(CH3-CH2-CO-) is covalently attached to the epsilon-amino group of a lysine residue.[1][2] This

modification neutralizes the positive charge of the lysine side chain.[2] Chemically, it is similar

to other short-chain acylations like acetylation, but it is bulkier and more hydrophobic due to the

additional methylene group.[1]

Q2: What are the primary methods to distinguish N6-Propionyl-L-lysine from other acylations?

The primary methods for distinguishing N6-Propionyl-L-lysine from other acylations are:

Mass Spectrometry (MS): This is the most powerful technique, as it can differentiate

modifications based on their specific mass shifts.[2][3]
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High-Performance Liquid Chromatography (HPLC): When coupled with MS (LC-MS/MS),

HPLC can separate peptides carrying different acyl groups, aiding in their identification.[2][3]

Antibody-Based Methods: Specific antibodies that recognize N6-Propionyl-L-lysine can be

used in techniques like Western blotting, ELISA, and immunoprecipitation to specifically

detect this modification.[2][3][4][5]

Q3: Are there specific antibodies available for detecting N6-Propionyl-L-lysine?

Yes, pan-anti-propionyl-lysine antibodies are commercially available.[2][4][5] These antibodies

are designed to recognize the propionyl-lysine modification itself, often independent of the

surrounding peptide sequence.[5] Site-specific antibodies for propionylated histones are also

available.[5]

Q4: Can lysine acetyltransferases (KATs) also catalyze propionylation?

Yes, some known lysine acetyltransferases, such as p300 and CREB-binding protein (CBP),

have been shown to catalyze lysine propionylation in vitro.[6][7] This cross-reactivity is

important to consider when performing in vitro enzymatic assays.
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Issue Possible Cause Troubleshooting Steps

Difficulty distinguishing

propionylation from other

acylations with similar nominal

mass.

Insufficient mass resolution.

Use a high-resolution mass

spectrometer to accurately

determine the mass difference.

Propionylation results in a

mass shift of +56.0262 Da.

Low signal intensity for

propionylated peptides.

Low abundance of the

modification.

Enrich for propionylated

peptides using affinity

chromatography with a pan-

anti-propionyl-lysine antibody

before MS analysis.[2]

Ambiguous identification of the

acylation type.

Lack of specific fragmentation

patterns.

Look for diagnostic "reporter"

ions in your MS/MS spectra.

While well-established for

acetylation (m/z 126.1 and

143.1), specific reporter ions

for propionylation should be

validated using synthetic

propionylated peptides.[8][9]

Western Blotting
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Issue Possible Cause Troubleshooting Steps

No signal with anti-propionyl-

lysine antibody.

Low abundance of

propionylated protein.

Enrich your sample for the

protein of interest via

immunoprecipitation before

running the Western blot.

Antibody not specific or

sensitive enough.

Use a validated anti-propionyl-

lysine antibody from a

reputable supplier.[4][5] Check

the recommended antibody

dilution and blocking

conditions.

High background or non-

specific bands.

Antibody cross-reactivity with

other acylations.

This is a known challenge due

to the structural similarity

between acyl groups.[7]

Perform peptide competition

assays by pre-incubating the

antibody with propionylated

and other acylated peptides to

confirm specificity.

Insufficient blocking or

washing.

Optimize blocking conditions

(e.g., use 5% BSA in TBST)

and increase the number and

duration of washes.

Quantitative Data Summary
The key to distinguishing lysine acylations by mass spectrometry is the precise mass shift each

modification imparts on the lysine residue.
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Acyl Modification Acyl Group
Chemical Formula
of Adduct

Monoisotopic Mass
Shift (Da)

Formylation Formyl CO +27.9949

Acetylation Acetyl C2H2O +42.0106

Propionylation Propionyl C3H4O +56.0262

Butyrylation Butyryl C4H6O +70.0419

Succinylation Succinyl C4H4O3 +100.0160

Malonylation Malonyl C3H2O3 +86.0004

Glutarylation Glutaryl C5H6O3 +114.0317

Crotonylation Crotonyl C4H4O +68.0262

Experimental Protocols
Protocol 1: Enrichment of Propionylated Peptides for
Mass Spectrometry
This protocol outlines the immunoaffinity enrichment of propionylated peptides from a complex

protein digest.

Protein Extraction and Digestion:

Extract total protein from cells or tissues using a suitable lysis buffer containing

deacetylase inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve PTMs.

Quantify the protein concentration using a standard assay (e.g., BCA assay).

Reduce and alkylate the proteins, followed by digestion with an appropriate protease (e.g.,

trypsin) overnight at 37°C.

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

Immunoaffinity Enrichment:
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Incubate the desalted peptides with pan-anti-propionyl-lysine antibody-conjugated agarose

beads.[2]

Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

Wash the beads several times with a wash buffer to remove non-specifically bound

peptides.

Elute the enriched propionylated peptides from the beads using a low-pH solution (e.g.,

0.1% trifluoroacetic acid).

LC-MS/MS Analysis:

Analyze the enriched peptides by nano-HPLC coupled to a high-resolution tandem mass

spectrometer.[3]

Configure the mass spectrometer to perform data-dependent acquisition, selecting the

most intense precursor ions for fragmentation.

Search the resulting MS/MS data against a protein database, specifying propionylation of

lysine (+56.0262 Da) as a variable modification.

Protocol 2: Western Blotting for Detection of
Propionylated Proteins
This protocol describes the detection of propionylated proteins in a sample by Western blotting.

Sample Preparation and SDS-PAGE:

Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.

Determine protein concentration.

Separate the protein lysates by SDS-PAGE.

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary pan-anti-propionyl-lysine antibody at the

recommended dilution overnight at 4°C.[10]

Wash the membrane three times with TBST for 10 minutes each.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

Detection:

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Visualizations
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Caption: Workflow for Mass Spectrometry-based identification of propionylated proteins.
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Caption: Key methods for differentiating N6-Propionyl-L-lysine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Proteomics Analysis of Propionylation - Creative Proteomics [creative-proteomics.com]

2. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial
virulence - PMC [pmc.ncbi.nlm.nih.gov]

3. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core
Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]

4. dia-an.com [dia-an.com]

5. PTM BIO [ptmbio.com]

6. Lysine propionylation and butyrylation are novel post-translational modifications in
histones - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b170580?utm_src=pdf-body-img
https://www.benchchem.com/product/b170580?utm_src=pdf-body
https://www.benchchem.com/product/b170580?utm_src=pdf-custom-synthesis
https://www.creative-proteomics.com/ptms-proteomics/proteomics-analysis-of-propionylation.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9452321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9452321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921183/
https://www.dia-an.com/upload/file/3092.pdf
https://www.ptmbio.com/products/anti-propionyllysine-mouse-mab/PTM-203.htm
https://pubmed.ncbi.nlm.nih.gov/17267393/
https://pubmed.ncbi.nlm.nih.gov/17267393/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Lysine Propionylation and Butyrylation Are Novel Post-translational Modifications in
Histones - PMC [pmc.ncbi.nlm.nih.gov]

8. Probing lysine acetylation with a modification-specific marker ion using high-performance
liquid chromatography/electrospray-mass spectrometry with collision-induced dissociation -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC
[pmc.ncbi.nlm.nih.gov]

10. Lysine Propionylation is a Widespread Post-Translational Modification Involved in
Regulation of Photosynthesis and Metabolism in Cyanobacteria [mdpi.com]

To cite this document: BenchChem. [How to distinguish N6-Propionyl-L-lysine from other
acylations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170580#how-to-distinguish-n6-propionyl-l-lysine-
from-other-acylations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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